molecular formula C13H11N3O2 B14419050 3-Methoxy-4-nitrosoazobenzene CAS No. 80830-32-6

3-Methoxy-4-nitrosoazobenzene

Cat. No.: B14419050
CAS No.: 80830-32-6
M. Wt: 241.24 g/mol
InChI Key: WALFIZMABZBXTI-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrosoazobenzene: is an organic compound with the molecular formula C13H11N3O2 and a molecular weight of 241.25 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a nitroso group (-NO) attached to an azobenzene structure. Azobenzenes are known for their vivid colors and are commonly used as dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-nitrosoazobenzene typically involves the diazotization of 3-methoxyaniline followed by coupling with nitrosobenzene. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-nitrosoazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Methoxy-4-nitrosoazobenzene is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to undergo reversible photoisomerization makes it useful in photobiology studies .

Medicine: Its photoisomerization properties can be exploited for controlled drug release .

Industry: this compound is used in the dye industry for the production of azo dyes. Its vivid color and stability make it suitable for textile and printing applications .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-nitrosoazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This photoisomerization affects its interaction with molecular targets, such as enzymes and receptors, altering their activity and function .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison: 3-Methoxy-4-nitrosoazobenzene is unique due to the presence of both methoxy and nitroso groups, which confer distinct chemical reactivity and photoisomerization properties. Compared to 4-nitrosoazobenzene and 4-nitroazobenzene, the methoxy group in this compound enhances its solubility and stability. Additionally, its photoisomerization capability distinguishes it from other similar compounds .

Properties

CAS No.

80830-32-6

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

(3-methoxy-4-nitrosophenyl)-phenyldiazene

InChI

InChI=1S/C13H11N3O2/c1-18-13-9-11(7-8-12(13)16-17)15-14-10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

WALFIZMABZBXTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=O

Origin of Product

United States

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